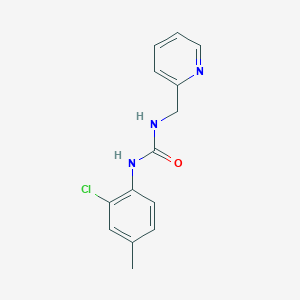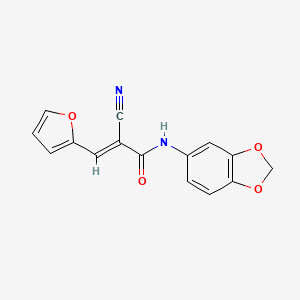
N-(2-chloro-4-methylphenyl)-N'-(2-pyridinylmethyl)urea
Descripción general
Descripción
N-(2-chloro-4-methylphenyl)-N'-(2-pyridinylmethyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly referred to as CMU and has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of CMU is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including protein kinases and phosphodiesterases. This inhibition leads to a decrease in cell proliferation and an increase in apoptosis, which may explain its anti-cancer properties.
Biochemical and Physiological Effects:
CMU has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, CMU has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CMU in lab experiments is its low toxicity. It has been shown to have minimal side effects and is generally well-tolerated in animal studies. Additionally, CMU is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using CMU is that its mechanism of action is not fully understood, which may make it difficult to interpret study results.
Direcciones Futuras
There are a number of future directions for research on CMU. One potential area of study is its potential use in the treatment of Alzheimer's disease. Additionally, CMU may have applications in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Further research is also needed to fully understand the mechanism of action of CMU and to explore its potential use in other areas, such as agriculture and industry.
Aplicaciones Científicas De Investigación
CMU has been extensively studied for its potential applications in medicine. It has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, CMU has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.
Propiedades
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-10-5-6-13(12(15)8-10)18-14(19)17-9-11-4-2-3-7-16-11/h2-8H,9H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSRIINWISUQIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=CC=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-acetylphenyl)-2-({3-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4721360.png)
![N-(4-isopropylphenyl)-2-[2-oxo-4-(1-piperidinylcarbonyl)-1(2H)-quinolinyl]acetamide](/img/structure/B4721370.png)

![4-methoxy-2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4721377.png)
![1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfonyl]-1H-pyrazol-5-yl phenoxyacetate](/img/structure/B4721381.png)
![7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4721385.png)

![4-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B4721405.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4721419.png)
![1-[3-(3,4-dimethylphenoxy)propyl]piperidine](/img/structure/B4721423.png)
![3-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B4721432.png)
![2-{[4-(2-chloro-3,6-dimethylphenoxy)butyl]thio}pyrimidine](/img/structure/B4721439.png)
![ethyl 4-[2-(4-{[(4-bromo-2-thienyl)carbonyl]amino}-3-methyl-1H-pyrazol-1-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4721455.png)
![1-(3-chlorophenyl)-4-[(2-fluorophenoxy)acetyl]piperazine](/img/structure/B4721461.png)